molecular formula C16H19NO3S2 B14452250 1-Naphthalenyl (((1,1-dimethylethyl)thio)sulfinyl)methylcarbamate CAS No. 77248-48-7

1-Naphthalenyl (((1,1-dimethylethyl)thio)sulfinyl)methylcarbamate

Cat. No.: B14452250
CAS No.: 77248-48-7
M. Wt: 337.5 g/mol
InChI Key: MXOSNXYBMUQSLO-UHFFFAOYSA-N
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Description

1-Naphthalenyl (((1,1-dimethylethyl)thio)sulfinyl)methylcarbamate is an organosulfur compound with the molecular formula C16H19NO3S2 and a molecular weight of 337.457 . This compound is characterized by the presence of a naphthalene ring, a carbamate group, and a thioether sulfoxide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenyl (((1,1-dimethylethyl)thio)sulfinyl)methylcarbamate involves multiple steps. One common method includes the reaction of 1-naphthalenethiol with tert-butyl sulfinyl chloride under controlled conditions to form the thioether sulfoxide intermediate. This intermediate is then reacted with methyl isocyanate to form the final carbamate product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenyl (((1,1-dimethylethyl)thio)sulfinyl)methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The thioether group can be further oxidized to form sulfone derivatives.

    Reduction: The sulfoxide group can be reduced back to the thioether.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thioether derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

1-Naphthalenyl (((1,1-dimethylethyl)thio)sulfinyl)methylcarbamate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Naphthalenyl (((1,1-dimethylethyl)thio)sulfinyl)methyl

Properties

77248-48-7

Molecular Formula

C16H19NO3S2

Molecular Weight

337.5 g/mol

IUPAC Name

naphthalen-1-yl N-tert-butylsulfanylsulfinyl-N-methylcarbamate

InChI

InChI=1S/C16H19NO3S2/c1-16(2,3)21-22(19)17(4)15(18)20-14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,1-4H3

InChI Key

MXOSNXYBMUQSLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SS(=O)N(C)C(=O)OC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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